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4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-buten-1-ol is an organic compound characterized by its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane moiety. Its molecular formula is C15H26O, and it has a molar mass of approximately 222.36634 g/mol . The compound features a hydroxyl group (-OH) attached to a butenyl chain, contributing to its reactivity and potential applications in various fields.
The specific reaction pathways depend on the conditions and reactants involved.
The synthesis of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-buten-1-ol can be achieved through various methods:
These methods allow for the controlled synthesis of the compound in laboratory settings.
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-buten-1-ol finds applications primarily in:
Its woody and animalic scent makes it particularly valuable in creating complex fragrance formulations .
Several compounds share structural similarities with 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-buten-1-ol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)-butan-1-ol | C15H26O | Contains a longer carbon chain |
| 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)ethanone | C11H18O | Ketone functional group |
| 4-(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)-acetophenone | C15H18O | Aromatic ring present |
The uniqueness of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-ol lies in its specific bicyclic structure combined with the butenyl and hydroxyl functionalities, which may confer distinct chemical reactivity and sensory properties compared to similar compounds.
Bicyclo[2.2.1]heptane derivatives, commonly known as norbornene analogs, occupy a privileged position in organic synthesis due to their fused ring system, which imposes distinct stereoelectronic constraints. The bicyclic scaffold’s inherent strain, quantified at approximately 25–30 kcal/mol for norbornene, arises from the eclipsing of bridgehead hydrogens and the distorted tetrahedral geometry of the bridge carbons. This strain drives reactivity in processes such as Diels–Alder cycloadditions, where the bicyclo[2.2.1] framework acts as a diene or dienophile to generate polycyclic adducts. For example, the reaction of cyclopentadiene with maleic anhydride yields norbornene derivatives with precise stereochemical outcomes, a feature exploited in synthesizing thermally stable polymers.
The rigidity of the bicyclo[2.2.1]heptane system also facilitates stereochemical control in asymmetric catalysis. Organocatalyzed annulations, such as those reported by Seidel and colleagues, leverage the scaffold’s preorganized geometry to construct enantioenriched bicyclic γ-lactams with up to four stereocenters. In these transformations, the endo transition state (TS-endo) aligns reacting partners to minimize steric clashes between substituents, achieving diastereoselectivities exceeding 84%. Such stereochemical fidelity is critical for applications in drug design, where the scaffold’s three-dimensionality counters the “flatland” problem of aromatic drug candidates.
Table 1: Key Applications of Bicyclo[2.2.1]heptane Derivatives
The compound 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-buten-1-ol extends this utility through its hybrid structure, combining a strained bicyclic core with an unsaturated alcohol moiety. The hydroxyl group at C1 permits derivatization via esterification or etherification, while the ethyl-substituted double bond at C2–C3 offers sites for electrophilic additions or cross-coupling reactions. Computational studies of analogous systems, such as myrtanol (6,6-dimethylbicyclo[3.1.1]heptane-2-methanol), reveal that substituents at bridgehead positions significantly modulate lipophilicity and metabolic stability, underscoring the tunability of bicyclic alcohols for targeted applications.
The synthesis of 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-buten-1-ol emerged from mid-20th-century efforts to functionalize norbornene derivatives for industrial and pharmaceutical uses. Early work by Cope and colleagues in the 1950s established the bicyclo[2.2.1]heptane system as a versatile platform for studying transannular reactions. However, it was not until the 1990s that advances in Lewis acid catalysis enabled the efficient construction of tertiary alcohols on the norbornane scaffold. A pivotal study in 2000 demonstrated that SmI2-mediated ketyl–olefin couplings could intramolecularly cyclize aldehydes to form bicyclo[2.2.1]heptanol derivatives in high yield, laying the groundwork for later alcohol-functionalized variants.
The specific incorporation of a 2-ethyl-2-buten-1-ol side chain reflects innovations in conjugate addition chemistry. For instance, the use of organocatalysts like diarylprolinol ethers allowed for the enantioselective addition of aldehydes to α,β-unsaturated γ-lactams, a strategy adapted to install the ethyl-substituted alkene moiety. By 2018, methodologies had matured to permit the synthesis of quaternary stereocenters adjacent to bicyclic frameworks, enabling the precise installation of the 3,3-dimethyl groups in the target compound.
Table 2: Milestones in the Development of Bicyclo[2.2.1]heptane Alcohols
Commercial availability of the compound, as evidenced by its listing under EINECS 303-596-3, underscores its integration into industrial workflows. Current synthesis protocols typically begin with the Diels–Alder reaction of 3,3-dimethylcyclopentadiene with acrolein, followed by hydrogenation and subsequent allylic oxidation to install the hydroxyl group. These steps, optimized for scalability, highlight the compound’s role as a building block for fragrances, polymer additives, and pharmaceutical intermediates. For example, structurally related terpene alcohols like myrtanol have found use in perfumery due to their woody, camphoraceous notes, suggesting potential olfactory applications for this derivative.